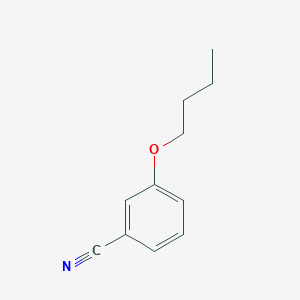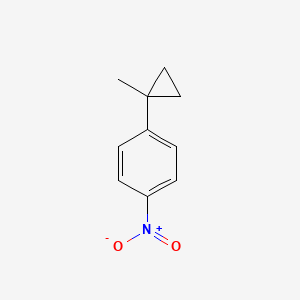![molecular formula C10H13FN2O5 B8809598 1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B8809598.png)
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine is a synthetic nucleoside analog. It is structurally similar to uridine, a naturally occurring nucleoside, but with modifications that enhance its stability and biological activity. The compound is characterized by the presence of a fluorine atom and a methyl group at the 2’ position of the deoxyribose sugar, which distinguishes it from its natural counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2’ position of the sugar moiety.
Methylation: Addition of the methyl group at the 2’ position.
Glycosylation: Coupling of the modified sugar with a uracil base.
Industrial Production Methods: Industrial production of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine.
Applications De Recherche Scientifique
(2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
Mécanisme D'action
The mechanism of action of (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The presence of the fluorine and methyl groups enhances its stability and resistance to enzymatic degradation, making it a potent inhibitor of viral replication and cancer cell proliferation.
Comparaison Avec Des Composés Similaires
2’-Deoxy-2’-fluorouridine: Lacks the methyl group at the 2’ position.
2’-Deoxy-2’-methyluridine: Lacks the fluorine atom at the 2’ position.
2’-Fluoro-2’-methylcytidine: Contains a cytosine base instead of uracil.
Uniqueness: (2’R)-2’-Deoxy-2’-fluoro-2’-methyluridine is unique due to the simultaneous presence of both fluorine and methyl groups at the 2’ position, which enhances its biological activity and stability compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H13FN2O5 |
|---|---|
Poids moléculaire |
260.22 g/mol |
Nom IUPAC |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17) |
Clé InChI |
ARKKGZQTGXJVKW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B8809554.png)
![tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8809566.png)
![5H-Spiro[furo[3,4-b]pyridine-7,4'-piperidine]](/img/structure/B8809570.png)







